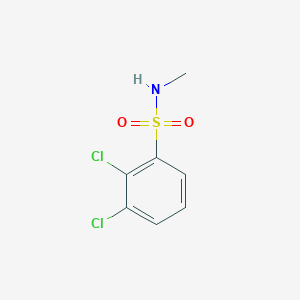

2,3-dichloro-N-methylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQQODJESGRDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro N Methylbenzene 1 Sulfonamide and Its Precursors

Established Synthetic Routes to 2,3-Dichloro-N-methylbenzene-1-sulfonamide

Traditional methods for synthesizing sulfonamides are well-documented, relying on robust and widely understood chemical transformations. These routes are characterized by their directness, though they may involve harsh reagents and conditions. researchgate.net

The synthesis of the target compound can commence from 2,3-dichlorobenzene. This pathway requires the introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, a process known as chlorosulfonylation. A common and potent reagent for this electrophilic aromatic substitution is chlorosulfonic acid (ClSO₃H).

The reaction proceeds as follows: 2,3-dichlorobenzene reacts with excess chlorosulfonic acid, typically at elevated temperatures, to yield 2,3-dichlorobenzenesulfonyl chloride. The regioselectivity of this reaction is directed by the existing chloro substituents on the aromatic ring. Once the 2,3-dichlorobenzenesulfonyl chloride intermediate is formed and isolated, it is then reacted with methylamine (B109427) (CH₃NH₂) in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the final product, this compound.

A related approach involves the synthesis of 2,3-dichlorotoluene (B105489) from o-toluidine (B26562) through a multi-step process including condensation, sulfonation, chlorination, hydrolysis, and a Sandmeyer reaction. google.com This highlights the versatile use of substituted benzenes as starting points for more complex molecules.

The most direct and common established route for preparing this compound involves the use of its immediate precursor, 2,3-dichlorobenzenesulfonyl chloride. googleapis.comchemicalbook.comsigmaaldrich.com This intermediate is reacted with methylamine to form the desired sulfonamide.

The general reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group by the amine. The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107), and often in the presence of an aqueous base like potassium carbonate or sodium hydroxide (B78521) to act as a scavenger for the HCl produced. nsf.gov

Table 1: Conventional Synthesis via Sulfonyl Chloride Amination

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 2,3-Dichlorobenzenesulfonyl chloride | Methylamine | Base (e.g., Pyridine, NaOH) | Dichloromethane (B109758), THF | This compound |

This method is highly versatile and widely applicable for the synthesis of various sulfonamides. researchgate.netnih.gov The primary challenge often lies not in the amination step itself, but in the synthesis of the sulfonyl chloride precursor, which can have limitations regarding functional group tolerance and regioselectivity. nih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, significant research has focused on developing more sustainable and efficient methods for sulfonamide synthesis. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Modern synthetic chemistry has introduced several catalytic systems to facilitate the formation of sulfonamides under milder conditions, offering improved efficiency and substrate scope.

Palladium-Catalyzed Synthesis : Palladium catalysts can be used for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This method offers significant functional group tolerance. The resulting sulfonyl chloride can then be converted to the corresponding sulfonamide. nih.gov

Copper-Catalyzed Synthesis : Copper catalysis has been employed in three-component reactions involving arylboronic acids, a sulfur dioxide source like potassium pyrosulfite (K₂S₂O₅), and nitroarenes to produce sulfonamides. thieme-connect.com This method showcases good functional group tolerance. thieme-connect.com Another copper-catalyzed approach involves the arylation of sulfonamides in water, which eliminates the need for toxic organic solvents. organic-chemistry.org

Photoredox and Copper Synergy : A synergistic approach combining photoredox and copper catalysis allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method is notable for its ability to proceed smoothly with a wide range of electron-rich and electron-deficient amines in a single step. acs.org

Ruthenium-Catalyzed N-methylation : For the final step of N-methylation, catalysts such as [(p-cymene)Ru(2,2'-bpyO)(H₂O)] have proven effective for the N-methylation of sulfonamides using methanol, a green alkylating agent. organic-chemistry.org

Table 2: Overview of Catalytic Approaches to Sulfonamide Synthesis

| Catalytic System | Precursors | Key Features |

|---|---|---|

| Palladium-Catalysis | Arylboronic acids, SO₂, Amine | Mild conditions, high functional group tolerance. nih.gov |

| Copper-Catalysis | Arylboronic acids, K₂S₂O₅, Nitroarenes | Green and effective, avoids toxic by-products. thieme-connect.com |

| Synergistic Photoredox/Copper | Aryl radical precursors, Amines, SO₂ source | Room temperature, single-step process, broad amine scope. acs.org |

| Ruthenium-Catalysis | Sulfonamides, Methanol | Efficient N-methylation using a green reagent. organic-chemistry.org |

Green chemistry principles emphasize the reduction or elimination of solvents and toxic reagents.

Solvent-Free Mechanosynthesis : A one-pot, solvent-free mechanochemical approach using a ball mill has been developed for sulfonamide synthesis. rsc.org This method involves the oxidation-chlorination of disulfides followed by amination, offering an environmentally friendly and cost-effective process. rsc.org A "solvent-free" conversion has also been demonstrated using N-silylamines and sulfonyl chlorides. nih.gov

Synthesis in Water : Water is an ideal green solvent due to its safety and environmental benefits. mdpi.com An efficient and eco-friendly method for synthesizing sulfonamides involves using water as the solvent and sodium carbonate as an HCl scavenger, allowing for easy isolation of pure products by filtration. mdpi.comscilit.com This approach eliminates the need for toxic organic solvents and bases. mdpi.com

Electrochemical Synthesis : Electrochemistry presents a novel and green route to sulfonamides. chemistryworld.com This method avoids harsh conditions by using an electric current to drive the reaction, directly synthesizing sulfonamides from arenes, sulfur dioxide, and amines. thieme-connect.comresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and efficiency of sulfonamide synthesis is a critical goal in both laboratory and industrial settings. This involves the careful optimization of various reaction parameters.

Quality by Design (QbD) : A systematic approach using response surface methodology (RSM) can identify ideal reaction conditions. For sulfonamide synthesis, this has been used to optimize base equivalence and temperature, significantly reducing reaction times while maintaining high yields. tandfonline.com For instance, using lithium hydroxide monohydrate (LiOH·H₂O) as a base at 0–5°C with 0.5 equivalents of the base resulted in excellent yields within minutes. tandfonline.com

Heat Management : Sulfonation reactions are often highly exothermic. Effective heat management is crucial for safety and efficiency. Modern strategies include dual-stage cooling in reactors and the use of phase-change materials to absorb excess heat. asiachmical.com

Catalyst and Additive Development : The use of catalysts can significantly enhance reactivity. For example, Lewis acids like AlCl₃ can improve the sulfonation of aromatic substrates. asiachmical.com

Table 3: Parameters for Optimization in Sulfonamide Synthesis

| Parameter | Conventional Approach | Optimized Strategy | Benefit |

|---|---|---|---|

| Base | 1-2 equivalents of pyridine, triethylamine | 0.5 equivalents of LiOH·H₂O | Reduced reagent use, faster reaction. tandfonline.com |

| Temperature | Room temp. to reflux | 0–5°C | Improved selectivity, energy savings. tandfonline.com |

| Solvent | Dichloromethane, THF | Water, Solvent-free (mechanochemistry) | Reduced environmental impact, simplified workup. rsc.orgmdpi.com |

| Methodology | Batch processing | Quality by Design (QbD), Process automation | Systematic, reproducible, enhanced efficiency. tandfonline.comasiachmical.com |

By integrating these established and novel methodologies, the synthesis of this compound can be approached with a high degree of control, efficiency, and environmental consideration.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on the effective purification and isolation of its synthetic intermediates and the final product. Standard laboratory techniques such as crystallization, column chromatography, and extraction are pivotal in removing impurities, unreacted starting materials, and by-products. The choice of method is dictated by the physicochemical properties of the compounds, including their polarity, solubility, and thermal stability.

A crucial intermediate in the synthesis is 2,3-dichlorobenzenesulfonyl chloride. The purity of this precursor is essential for achieving a high yield and purity of the final sulfonamide. Physical properties of this intermediate are summarized in Table 1.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃Cl₃O₂S | chemicalbook.comthermofisher.com |

| Molecular Weight | 245.51 g/mol | sigmaaldrich.com |

| Melting Point | 56-64 °C | chemicalbook.comthermofisher.comsigmaaldrich.com |

| Boiling Point | 140-142 °C (at 2 mmHg) | chemicalbook.com |

| Appearance | White to tan powder, crystals, or chunks | chemicalbook.com |

Crystallization

Crystallization is a widely employed technique for the purification of solid compounds like 2,3-dichlorobenzenesulfonyl chloride and the final product, this compound. This method relies on the differences in solubility of the compound and its impurities in a given solvent or solvent system. For sulfonamides, recrystallization is often performed to achieve a constant melting point, indicating a high degree of purity. nih.gov

In the purification of analogous N-aryl dichlorinated benzenesulfonamides, the crude solid product obtained after the reaction is typically filtered, washed thoroughly with cold water, and then recrystallized. A common solvent system for this purpose is dilute ethanol. nih.gov For other related sulfonamides, recrystallization from a mixture of hexanes and tetrahydrofuran has also been reported to yield pure product. The process involves dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble, followed by cooling to induce the formation of crystals as the solubility decreases.

Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. This technique is particularly useful for purifying reaction mixtures that contain multiple components. For sulfonamides and their precursors, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the mixture through the column with a solvent system of appropriate polarity.

Extraction and Washing

Liquid-liquid extraction is a fundamental technique used in the work-up of many organic reactions to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

Following the synthesis of sulfonamides, the reaction mixture is often treated with an aqueous solution to remove inorganic salts and water-soluble impurities. For example, in the synthesis of related dichlorinated N-aryl benzenesulfonamides, after the reaction is complete, the mixture is poured into ice water. nih.gov The product, being insoluble in water, precipitates and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like dichloromethane. rsc.org The organic layer is then washed with water and sometimes with a brine solution to remove residual water before being dried over an anhydrous salt like sodium sulfate. orgsyn.org This process effectively isolates the crude product, which can then be further purified by crystallization or chromatography.

Advanced Spectroscopic and Crystallographic Investigations of 2,3 Dichloro N Methylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 2,3-dichloro-N-methylbenzene-1-sulfonamide are not available in the searched literature. Generally, for N-methylbenzenesulfonamides, the N-methyl group would be expected to appear as a singlet in the ¹H NMR spectrum. The aromatic protons would present as a complex multiplet pattern due to the dichloro-substitution. In the ¹³C NMR spectrum, distinct signals would be expected for the methyl carbon and the aromatic carbons, with chemical shifts influenced by the chlorine and sulfonamide substituents.

Specific 2D NMR correlation data for this compound could not be found. Such analyses would be crucial for unambiguous assignment of the proton and carbon signals of the dichlorinated aromatic ring.

Vibrational Spectroscopy (Infrared and Raman)

While specific IR and Raman spectra for this compound are not available, characteristic vibrational frequencies for the sulfonamide group are well-established. Asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N stretching vibration is generally observed around 940 cm⁻¹.

A conformational analysis of this compound using vibrational spectroscopy has not been reported in the available literature. Such a study would involve correlating changes in the vibrational spectra with different spatial arrangements of the molecule.

Mass Spectrometry for Fragmentation Pathway Elucidation

No experimental mass spectrum or fragmentation data for this compound was found. However, the fragmentation of aromatic sulfonamides under mass spectrometry conditions has been studied. nih.govnih.gov A common fragmentation pathway involves the cleavage of the S-N bond. researchgate.net Another significant fragmentation route for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a process that can be influenced by the substitution pattern on the aromatic ring. nih.govresearchgate.net For instance, electron-withdrawing groups, such as chlorine, particularly at the ortho position, can promote the extrusion of SO₂. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of this compound can be calculated based on its chemical formula, C₇H₇Cl₂NO₂S. This calculation sums the masses of the most abundant isotopes of each element.

The calculated monoisotopic mass provides a precise target for HRMS analysis, allowing for confident confirmation of the compound's elemental formula and distinguishing it from other potential compounds with the same nominal mass.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 238.957456 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable information about a molecule's structure by inducing fragmentation and analyzing the resulting product ions. For aromatic sulfonamides, several characteristic fragmentation pathways are commonly observed under conditions like electrospray ionization (ESI). nih.gov

A primary fragmentation event for many arylsulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. researchgate.net This process often involves intramolecular rearrangement. The presence of electron-withdrawing groups on the aromatic ring, such as the two chlorine atoms in this compound, can influence the fragmentation pathways, potentially promoting the extrusion of SO₂. researchgate.net Another common fragmentation involves the cleavage of the S-N bond or the C-S bond, leading to characteristic ions that can help identify the different components of the molecule. researchgate.net For instance, cleavage of the sulfonamide bond can produce a characteristic ion corresponding to the substituted benzene (B151609) sulfonyl moiety. researchgate.net

While specific experimental MS/MS data for this compound is not detailed in the available literature, the expected fragmentation pattern would likely involve these key pathways, providing confirmatory structural evidence.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of the crystallographic literature did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) have not been reported. Analysis of related dichlorinated sulfonamide structures reveals they often crystallize in monoclinic or orthorhombic systems. nih.govresearchgate.netnih.gov

Without a determined crystal structure, a definitive analysis of the intermolecular interactions for this compound is not possible. However, based on its molecular structure, the presence of an N-H group as a hydrogen bond donor and sulfonyl oxygen atoms as hydrogen bond acceptors is expected. In the solid state, it is highly probable that molecules would be linked by intermolecular N-H···O=S hydrogen bonds. nih.gov These interactions are a dominant feature in the crystal packing of many sulfonamides, often leading to the formation of dimers or extended chain motifs. nih.govresearchgate.net

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. A review of the current literature reveals no studies focused on the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this specific compound. Aromatic sulfonamides can exhibit conformational chirality in certain cases, but this has not been explored for derivatives of this particular molecule. nih.gov

Theoretical and Computational Investigations of 2,3 Dichloro N Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. nih.govnih.gov For sulfonamide derivatives, DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-311G+(d,p), provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net These quantum chemical calculations are fundamental to understanding the molecule's stability, reactivity, and potential interactions. bsu.byresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net For 2,3-dichloro-N-methylbenzene-1-sulfonamide, this process would define key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C (aryl) Bond Length | ~1.77 Å |

| N-C (methyl) Bond Length | ~1.46 Å |

| O=S=O Bond Angle | ~120° |

| C(aryl)-S-N Bond Angle | ~107° |

| S-N-C(methyl) Bond Angle | ~118° |

| C(aryl)-S-N-C(methyl) Dihedral Angle | ~60-90° (gauche) |

Note: These values are estimations derived from computational studies on structurally similar sulfonamide compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. youtube.comnih.govlibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO signifies the ability to accept an electron (electrophilicity). libretexts.orgrsc.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich N-methylsulfonamide group, including the nitrogen atom and the sulfonyl oxygens. The LUMO, conversely, is predicted to be distributed over the electron-deficient dichlorinated benzene (B151609) ring, a consequence of the electron-withdrawing nature of the two chlorine atoms and the sulfonyl group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap generally implies higher reactivity and greater polarizability. mdpi.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.0 to -8.5 eV |

| LUMO Energy | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV |

Note: These energy ranges are estimations based on DFT calculations reported for other dichlorinated and N-substituted benzenesulfonamides.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.orgdeeporigin.comavogadro.cc It is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron deficiency and are prone to nucleophilic attack. Green or yellow areas represent regions of neutral potential. researchgate.netproteopedia.org

For this compound, the MEP map would show the most negative potential concentrated around the two sulfonyl oxygen atoms, owing to their high electronegativity and lone pairs of electrons. The area around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential (blue to green). The dichlorinated benzene ring itself would likely display a relatively neutral to slightly positive potential, influenced by the electron-withdrawing chlorine atoms.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.govnih.gov Understanding the conformational landscape is essential as the molecule's shape can significantly influence its physical properties and biological interactions.

To explore the various possible conformations of this compound, both ab initio (like DFT and MP2) and semi-empirical quantum mechanical methods can be employed. psu.eduscispace.com These methods systematically sample the conformational space by rotating flexible bonds, such as the S-N and S-C bonds, to identify all low-energy conformers. nih.gov While ab initio methods offer high accuracy, semi-empirical methods provide a faster, albeit less precise, way to scan the broad conformational space before refining the results with more rigorous calculations. arxiv.org

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. researchgate.netuni-muenchen.dereadthedocs.io This "relaxed" scan, where all other geometric parameters are optimized at each step, is used to locate the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. q-chem.comresearchgate.net

For this compound, a critical PES scan would involve the rotation around the S-N bond, defined by the C(aryl)-S-N-C(methyl) dihedral angle. The resulting energy profile would likely reveal distinct energy minima corresponding to stable gauche and possibly anti conformers, along with the rotational energy barriers between them. psu.eduresearchgate.net Such analyses indicate that the rotation around the S-N bond in N-methylsulfonamides has a relatively low energy barrier, suggesting the molecule is flexible at room temperature. psu.edu

Table 3: Hypothetical Relative Energy Profile from a PES Scan of the C(aryl)-S-N-C(methyl) Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Energy Minimum) |

| 120 | 2.8 | Transition State |

| 180 | 1.5 | Anti (Local Minimum/Maximum) |

Note: This table presents a hypothetical energy profile to illustrate the expected results of a PES scan. Actual values would require specific calculations for the molecule.

Molecular Dynamics Simulations (If Applicable to Intermolecular Interactions or Solution Behavior)

MD simulations could be employed to explore the intermolecular interactions of this compound with solvent molecules and other solutes. For instance, simulations in an aqueous environment would reveal the nature of hydrogen bonding between the sulfonamide group and water molecules, as well as the hydrophobic interactions of the dichlorinated benzene ring. Understanding these interactions is crucial for predicting the compound's solubility and behavior in different solvent systems.

Furthermore, MD simulations can elucidate the conformational dynamics of the molecule in solution. The rotational freedom around the S-N bond and the C-S bond allows for various conformations, and MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers in a given environment.

A hypothetical MD simulation of this compound in a mixed solvent system, such as water/methanol, could provide details on preferential solvation, which is the local enrichment of one solvent component around the solute molecule. This information is pertinent to understanding its behavior in complex solvent mixtures, which is relevant in many chemical processes. The insights from such simulations would be analogous to studies on other sulfonamides where MD has been used to understand their interactions with biological macromolecules or their aggregation behavior in solution. github.ionih.govnih.gov

Reactivity and Reaction Mechanisms of 2,3 Dichloro N Methylbenzene 1 Sulfonamide

Nucleophilic and Electrophilic Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide moiety (–SO₂NHCH₃) of 2,3-dichloro-N-methylbenzene-1-sulfonamide presents sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The nitrogen atom of the sulfonamide is generally not strongly nucleophilic due to the delocalization of its lone pair of electrons onto the adjacent electron-withdrawing sulfonyl group. However, under strongly basic conditions, the sulfonamide proton can be removed to form a resonance-stabilized anion. This resulting anion is a more potent nucleophile and can undergo reactions such as alkylation or arylation. For instance, it could potentially react with alkyl halides (e.g., methyl iodide) or aryl halides in the presence of a suitable catalyst.

Electrophilic Reactions: The sulfonamide nitrogen can react with electrophiles. For example, N-chlorination can occur with reagents like calcium hypochlorite. While specific studies on this compound are lacking, related N-alkyl-N-chlorosulfonamides have been shown to participate in addition reactions to unsaturated compounds.

Reactions at the Benzene (B151609) Ring: Halogenation, Nitration, Sulfonation

Electrophilic aromatic substitution reactions on the benzene ring of this compound are governed by the directing effects of the existing substituents. The two chlorine atoms are ortho, para-directing but deactivating, while the N-methylsulfonamide group is a meta-directing and deactivating group.

The combined directing effects of these substituents would likely lead to complex product mixtures in electrophilic aromatic substitution reactions. The positions on the ring that are least deactivated and sterically accessible would be favored. A qualitative analysis suggests the following potential outcomes:

Halogenation: Further chlorination or bromination would likely occur at the positions meta to the sulfonamide group and ortho/para to the chlorine atoms, if sterically accessible.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to favor substitution at a position meta to the sulfonamide group. Studies on the nitration of 2,5-dichlorobenzenesulfonamide (B1582122) have shown that the nitro group enters the position meta to the sulfonic acid group.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce another sulfonic acid group, likely at a meta position relative to the existing sulfonamide group.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -Cl | Deactivating | Ortho, Para |

| -SO₂NHCH₃ | Deactivating | Meta |

Acid-Base Chemistry of the Sulfonamide Proton

The proton attached to the nitrogen atom of the sulfonamide group (–SO₂NH–) exhibits acidic properties. The electron-withdrawing nature of the sulfonyl group and the dichlorinated benzene ring enhances the acidity of this proton by stabilizing the resulting conjugate base through resonance and inductive effects.

Kinetic Studies of Key Reactions

Specific kinetic studies on the reactions of this compound have not been found in the reviewed literature. Kinetic data is crucial for understanding the reaction mechanisms and the factors that influence reaction rates. For analogous compounds, such as aromatic sulfonyl chlorides, kinetic studies on their hydrolysis have been conducted, revealing that the reaction proceeds via an Sₙ2 mechanism. Similar studies on this compound would be necessary to elucidate the precise mechanisms of its reactions.

Catalytic Transformations Involving this compound as a Substrate or Ligand

There is no available information in the searched literature to suggest that this compound has been utilized as a substrate or a ligand in catalytic transformations. Sulfonamides, in general, can be synthesized via copper-catalyzed or nickel-catalyzed coupling reactions. Furthermore, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides. It is conceivable that this compound could serve as a substrate in such reactions, but specific examples have not been documented. The potential for this compound to act as a ligand in transition metal catalysis would depend on the coordination properties of its sulfonamide group, which are not well-characterized for this specific molecule.

Derivatization and Analog Synthesis of 2,3 Dichloro N Methylbenzene 1 Sulfonamide

Synthesis of N-Substituted Analogs

Modification at the sulfonamide nitrogen is a common strategy to generate analogs of 2,3-dichloro-N-methylbenzene-1-sulfonamide. This can be achieved through N-alkylation or N-arylation reactions, typically starting from the corresponding primary sulfonamide, 2,3-dichlorobenzene-1-sulfonamide.

N-Alkylation and N-Aralkylation: The synthesis of N-alkyl and N-aralkyl analogs can be accomplished by reacting the parent sulfonamide with various alkyl or aralkyl halides in the presence of a base. nih.govresearchgate.net For instance, reacting 2,3-dichlorobenzene-1-sulfonamide with different alkyl or aralkyl halides can yield a series of N-substituted derivatives. nih.gov Common bases used for this transformation include sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net

A general synthetic route is outlined below:

Step 1: Synthesis of the parent sulfonamide, 2,3-dichlorobenzene-1-sulfonamide, by reacting 2,3-dichlorobenzenesulfonyl chloride with ammonia.

Step 2: The parent sulfonamide is then treated with an alkyl or aralkyl halide in the presence of a base to yield the desired N-substituted analog. researchgate.net

| Entry | Alkyl/Aralkyl Halide (R-X) | Product |

| 1 | Ethyl iodide | 2,3-dichloro-N-ethylbenzene-1-sulfonamide |

| 2 | Benzyl chloride | N-benzyl-2,3-dichlorobenzene-1-sulfonamide |

| 3 | 4-chlorobenzyl chloride | N-(4-chlorobenzyl)-2,3-dichlorobenzene-1-sulfonamide |

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through coupling reactions. A new series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro activities against various human cancer cell lines. nih.gov For example, 2,4-dichloro-N-(quinolin-8-yl and/or 1H-indazol-7-yl)benzenesulfonamides have been identified as novel anticancer agents. nih.gov These syntheses often involve the condensation of a sulfonyl chloride with an appropriate aniline (B41778) or heteroarylamine. nih.gov

Synthesis of Ring-Substituted Analogs (beyond dichloro)

Further diversification of the this compound structure can be achieved by introducing additional substituents onto the benzene (B151609) ring. This is typically accomplished through electrophilic aromatic substitution reactions. The directing effects of the existing chloro and sulfonamide groups play a crucial role in determining the position of the incoming substituent.

The two chlorine atoms and the sulfonamide group are all deactivating groups, which slow down the rate of electrophilic substitution compared to benzene. libretexts.org The chlorine atoms are ortho, para-directing, while the sulfonamide group is a meta-director. The interplay of these directing effects can lead to a mixture of products, and the reaction conditions must be carefully controlled to achieve the desired regioselectivity. libretexts.org

Common electrophilic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.educhemguide.co.uk

The position of substitution is dictated by the combined directing influences of the existing substituents. libretexts.org For 2,3-dichlorobenzene-1-sulfonamide, the potential sites for electrophilic attack are the C4, C5, and C6 positions. The strongly deactivating sulfonamide group will primarily direct incoming electrophiles to the C5 position (meta), while the ortho, para-directing chlorine atoms will direct to the C4 and C6 positions (para to one chlorine and ortho to the other). The precise outcome will depend on the specific electrophile and reaction conditions.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,3-dichloro-N-methyl-5-nitrobenzene-1-sulfonamide |

| Bromination | Br₂, FeBr₃ | 4-bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide and/or 6-bromo-2,3-dichloro-N-methylbenzene-1-sulfonamide |

| Acylation | CH₃COCl, AlCl₃ | 4-acetyl-2,3-dichloro-N-methylbenzene-1-sulfonamide and/or 6-acetyl-2,3-dichloro-N-methylbenzene-1-sulfonamide |

Preparation of Heterocyclic Fused Derivatives

Fusing a heterocyclic ring system onto the 2,3-dichlorobenzenesulfonamide (B1312514) core represents a significant structural modification that can lead to novel chemical entities. airo.co.in Various synthetic strategies can be employed to construct these fused systems, often involving intramolecular cyclization reactions. longdom.orgnih.gov

One approach involves the synthesis of derivatives containing reactive functional groups that can participate in cyclization. For example, introducing an ortho-amino or ortho-hydroxyl group onto the benzene ring would provide a handle for subsequent ring-closure reactions to form benzothiazine or benzoxathiazine dioxides, respectively.

A plausible synthetic route to a fused heterocyclic derivative could involve the following steps:

Nitration of this compound, likely at the 5-position due to the meta-directing effect of the sulfonamide group.

Reduction of the nitro group to an amino group.

Reaction of the resulting aniline with a suitable reagent to construct the fused heterocyclic ring. For instance, reaction with carbon disulfide could lead to a benzothiazole (B30560) derivative.

Another strategy involves using bifunctional reagents that can react with both the sulfonamide and the aromatic ring to form a fused system. The synthesis of 1,2,4-benzothiadiazine 1,1-dioxides and other nitrogen heterocycles incorporating an endocyclic sulfonamide fragment has been reported, demonstrating the feasibility of such cyclizations. mdpi.com

Functionalization of the Sulfonamide Nitrogen

The sulfonamide nitrogen provides a key site for a variety of chemical transformations beyond simple N-alkylation or N-arylation. Recent advances in synthetic methodology have enabled more complex functionalizations at this position.

Late-Stage Functionalization via Sulfonyl Radical Intermediates: A modern approach to sulfonamide derivatization involves their conversion into sulfonyl radical intermediates. nih.gov This can be achieved through a photocatalytic process where a primary sulfonamide is first converted to an N-sulfonylimine. These intermediates can then participate in reactions such as hydrosulfonylation of alkenes, allowing for the introduction of diverse functional groups. nih.gov This strategy offers a mild and versatile method for the late-stage functionalization of complex molecules containing a sulfonamide moiety. chemrxiv.org

Conversion to Other Functional Groups: Primary sulfonamides can be converted to other functional groups via sulfinate salt intermediates. chemrxiv.org This transformation can be achieved through an N-heterocyclic carbene (NHC)-catalyzed reaction of transiently formed N-sulfonylimines. The resulting sulfinates are versatile intermediates that can be trapped with various electrophiles. nih.govchemrxiv.org

| Transformation | Reagents | Intermediate | Product |

| Hydrosulfonylation of Alkene | N-sulfonylimine, Alkene, Photocatalyst | Sulfonyl radical | Substituted sulfone |

| Conversion to Sulfinate | N-sulfonylimine, NHC catalyst | Sulfinate salt | Sulfinate salt |

| Trapping of Sulfinate | Sulfinate salt, Electrophile (e.g., CH₃I) | - | Methyl sulfone |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling regioselectivity and stereoselectivity is a critical aspect of the derivatization of this compound, particularly when introducing new substituents or creating stereocenters.

Regioselectivity in Ring Substitution: As discussed in section 6.2, electrophilic substitution on the 2,3-dichlorinated ring is governed by the directing effects of the existing substituents. The chlorine atoms direct incoming electrophiles to the ortho and para positions, while the sulfonamide group directs to the meta position. The outcome of such reactions is often a mixture of isomers, and achieving high regioselectivity can be challenging. The steric hindrance posed by the existing substituents also plays a significant role in determining the preferred site of attack. msu.edu

Stereoselectivity in Derivatization: When derivatization reactions introduce new chiral centers, controlling the stereochemical outcome is essential. For example, in the addition of sulfonyl radicals to prochiral alkenes, the formation of a new stereocenter is possible. The facial selectivity of such additions would depend on the steric and electronic properties of both the sulfonyl radical and the alkene, as well as the reaction conditions. While specific studies on the stereoselective derivatization of this compound are not prevalent, general principles of asymmetric synthesis would apply. Chiral auxiliaries, catalysts, or reagents could be employed to induce stereoselectivity in these transformations.

Advanced Analytical Methodologies for 2,3 Dichloro N Methylbenzene 1 Sulfonamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2,3-dichloro-N-methylbenzene-1-sulfonamide, providing the resolution needed to isolate the analyte from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of sulfonamides due to its versatility and efficiency. A typical HPLC method for a sulfonamide like this compound would be developed using a reverse-phase approach. A C18 or C8 column is commonly employed as the stationary phase, offering a hydrophobic surface for interaction with the analyte. wu.ac.th

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution is often preferred over isocratic elution to ensure the effective separation of compounds with varying polarities, which can be particularly useful when analyzing for potential impurities or degradation products. wu.ac.th A common mobile phase might consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is carefully controlled to manage the ionization state of the sulfonamide, thereby influencing its retention on the column.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the sulfonamide structure provide strong chromophores. wu.ac.th The selection of the detection wavelength is based on the UV spectrum of this compound to maximize sensitivity. A photodiode array (PDA) detector can also be utilized to provide spectral information, aiding in peak identification and purity assessment. wu.ac.th

A summary of typical HPLC parameters that could be adapted for the analysis of this compound is presented in the table below.

| Parameter | Typical Conditions |

| Stationary Phase | C18 or C8, 5 µm particle size |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

| Detector | UV-Vis or PDA |

| Detection Wavelength | Determined by UV spectrum of the analyte |

Gas Chromatography (GC) is another powerful separation technique, though its application to sulfonamides like this compound is often contingent on derivatization. Sulfonamides are generally non-volatile and can be thermally labile, making direct GC analysis challenging. nih.gov Derivatization, such as methylation, is employed to increase the volatility and thermal stability of the analyte. nih.gov For instance, reaction with diazomethane (B1218177) can lead to N-methylation of the sulfonamide nitrogen. nih.gov

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The temperature program of the GC oven is optimized to ensure the efficient separation of the derivatized analyte from other components.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this technique provides not only retention time data but also mass spectra, which are invaluable for structural elucidation and confirmation of the analyte's identity. researchgate.net The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for highly specific detection. nih.gov

| Parameter | Typical Conditions for a Volatile Derivative |

| Derivatization Agent | Diazomethane (for methylation) |

| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or splitless |

| Temperature Program | Optimized for separation of derivatives |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The applicability of chiral chromatography depends on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. Many sulfonamides can exhibit chirality, for instance, due to the presence of a stereocenter or axial chirality. nih.gov In the case of this compound, the potential for chirality would need to be assessed. If the molecule is found to be chiral and exists as a pair of enantiomers, chiral chromatography would be the method of choice for their separation and the determination of enantiomeric purity.

Chiral stationary phases (CSPs) are used in HPLC to separate enantiomers. sigmaaldrich.com These CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive alternative for the detection of certain analytes. While specific applications for this compound are not widely documented, sulfonamides, in general, can be electrochemically active. Techniques such as voltammetry could potentially be developed for its detection. This would involve studying the oxidation or reduction behavior of the compound at an electrode surface. The resulting current, which is proportional to the concentration of the analyte, can be used for quantification.

Spectrophotometric Methods for Quantification

Spectrophotometry, particularly UV-Visible spectrophotometry, provides a straightforward and cost-effective method for the quantification of compounds that absorb light in this region. As previously mentioned, the aromatic structure of this compound results in UV absorbance. A spectrophotometric method would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration can then be constructed, and the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the curve. While less specific than chromatographic methods, spectrophotometry can be a useful tool for routine analysis where the sample matrix is not complex. It's important to note that derivatization can sometimes be used to shift the absorbance to a more convenient wavelength or to enhance the molar absorptivity, thereby improving sensitivity. researchgate.net

Sample Preparation Strategies for Complex Matrices (excluding biological fluids related to clinical/safety)

The analysis of this compound in complex matrices, such as environmental or industrial samples, requires effective sample preparation to remove interfering substances and concentrate the analyte. The choice of sample preparation technique depends on the nature of the matrix and the analyte.

For solid samples, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The interfering components are washed away, and the analyte is then eluted with a suitable solvent. The selection of the SPE sorbent (e.g., C18, ion-exchange) is crucial and depends on the physicochemical properties of the analyte and the matrix.

In LLE, the analyte is partitioned between two immiscible liquid phases. The choice of solvents is based on the solubility and partition coefficient of the analyte. For instance, a sample could be dissolved in an aqueous solution, and the sulfonamide extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). nih.gov The pH of the aqueous phase can be adjusted to optimize the extraction efficiency. After extraction, the organic solvent is typically evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.

| Technique | Principle | Application |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Isolation and concentration of the analyte from liquid samples. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Separation of the analyte from a sample matrix based on differential solubility. |

Advanced Research Applications of 2,3 Dichloro N Methylbenzene 1 Sulfonamide and Its Derivatives Non Clinical

Application as Ligands in Coordination Chemistry

Sulfonamides and their derivatives are recognized for their ability to act as effective ligands, coordinating with a variety of metal ions to form stable complexes. The resulting metal-drug complexes are of significant interest in both coordination chemistry and biochemistry.

The synthesis of metal complexes with sulfonamide-derived ligands typically involves the reaction of the sulfonamide compound with a corresponding metal salt in a suitable solvent. Transition metal ions such as cobalt(II), copper(II), nickel(II), and zinc(II) are commonly used to form these chelates.

The characterization of these newly formed complexes is crucial to determine their structure and the nature of the metal-ligand bonding. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods : Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the S=O and N-H bonds of the sulfonamide. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which helps in suggesting the geometry (e.g., octahedral, square planar) around the metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps to elucidate the structure of the ligand and how it changes upon complexation.

Magnetic Susceptibility : These measurements help determine the number of unpaired electrons in the metal center, which further supports the proposed geometry of the complex.

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the precise three-dimensional structure of the metal complexes, providing exact bond lengths and angles. For instance, X-ray diffraction studies have revealed distorted octahedral geometries for some Mn(II) complexes with related ligands.

Elemental Analysis : This technique confirms the empirical formula of the synthesized complexes.

Table 1: General Techniques for Characterization of Sulfonamide-Metal Complexes

| Technique | Purpose | Key Findings |

|---|---|---|

| Infrared (IR) Spectroscopy | To confirm metal-ligand bond formation. | Shifts in S=O and N-H stretching frequencies. |

| UV-Visible Spectroscopy | To determine the electronic structure and geometry. | Suggests coordination geometry (e.g., octahedral, tetrahedral). |

| NMR Spectroscopy | To elucidate the structure in solution. | Confirms ligand structure and detects changes upon complexation. |

| X-ray Diffraction | To determine the solid-state structure. | Provides precise bond lengths, bond angles, and coordination geometry. |

| Elemental Analysis | To confirm the empirical formula. | Verifies the stoichiometric composition of the complex. |

| Magnetic Susceptibility | To determine magnetic properties. | Elucidates the electronic configuration of the metal ion. |

Metal-sulfonamide complexes are emerging as versatile catalysts in various organic transformations. The ligand framework can be tuned to influence the reactivity and selectivity of the metal center.

Oxidation Catalysis : High-valent iron species supported by sulfonamide ligands have been investigated for their ability to act as powerful oxidants. While challenges exist in creating ligand frameworks that resist self-oxidation, careful design can lead to catalysts capable of activating C-H bonds on external substrates. nih.gov For instance, modifying the sulfonamide ligand by removing susceptible methyl groups can prevent self-decay and allow the iron complex to function as an oxidant for other molecules. nih.gov The environmentally friendly oxidant, ferrate(VI), has also been shown to effectively oxidize sulfonamide compounds, suggesting the potential for these interactions in controlled chemical oxidations. semanticscholar.orgnih.gov

Cross-Coupling Reactions : Copper and palladium complexes have been successfully used to catalyze C-N cross-coupling reactions, which are fundamental for synthesizing N-aryl sulfonamides. nih.govorganic-chemistry.org These catalytic systems, often employing a sulfonamide as a substrate or part of the ligand structure, provide efficient pathways for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org For example, copper-based catalysts combined with oxalamide ligands are effective for the N-arylation of a wide range of sulfonamides with aryl bromides. nih.gov Similarly, nickel-catalyzed protocols have been developed for the cross-coupling of sulfonamides with abundant (hetero)aryl chlorides, a transformation previously dominated by palladium catalysts. researchgate.net These methods are crucial for building complex molecules from simpler precursors.

Role in Material Science and Supramolecular Chemistry

The structural features of 2,3-dichloro-N-methylbenzene-1-sulfonamide, particularly its capacity for hydrogen bonding and other non-covalent interactions, make it and its derivatives interesting candidates for applications in material science.

The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These interactions can be exploited to direct the assembly of molecules into well-ordered, supramolecular structures in the solid state. The crystal lattice of sulfonamide-containing compounds can be formed by networks of intermolecular hydrogen bonds, such as N-H···O=S interactions, leading to structures like cyclic dimers. These self-assembly processes are fundamental to crystal engineering, where the goal is to design solids with specific structures and properties.

Sulfonamide groups can be incorporated into polymer backbones to create functional materials. A notable example is the preparation of a macromolecular dichloroamine by functionalizing a poly(styrene-co-divinylbenzene) resin. This involves converting the sulfonate groups on the polymer to sulfonyl chloride and then to sulfonamide groups. The resulting poly(styrene-co-divinylbenzene)sulfonamide can then be chlorinated to produce a resin with a high capacity of active chlorine. Such materials can be used as polymer-supported reagents for chlorination and oxidation of various organic and inorganic compounds. The possibility of repeatedly chlorinating and dechlorinating the polymer without significant degradation highlights its potential as a reusable reagent in industrial applications.

Use as Building Blocks in Complex Organic Synthesis

The sulfonamide moiety is a robust and versatile functional group that can be used as a key building block in the synthesis of more complex organic molecules. It can serve as a linker to connect different molecular fragments, leveraging its chemical stability and synthetic accessibility.

An example of this application is the synthesis of novel glycoconjugate amino acid building blocks. In these structures, a sulfonamide functional group acts as a stable isostere of a peptide bond, linking an amino acid and a carbohydrate moiety. The general synthetic strategy involves coupling a glycosyl precursor to an amino acid ester, followed by oxidation and deprotection steps. This approach demonstrates how sulfonamides can be used to create complex peptidomimetics and other biologically relevant molecules by joining disparate chemical entities. tsijournals.com

Chemo-Sensors and Sensing Devices (Chemical, not biosensors for clinical use)

The sulfonamide functional group is a versatile scaffold in the design of chemo-sensors due to its ability to act as a binding site and its influence on the electronic properties of a molecule. These sensors are designed to detect the presence of specific ions or molecules through a measurable signal, such as a change in color (colorimetric) or fluorescence. The interaction between the sulfonamide derivative and the target analyte, often a metal ion, can lead to the formation of a complex that alters the photophysical properties of the sensor molecule.

Research into sulfonamide-based chemo-sensors has demonstrated their potential for detecting a variety of metal ions. For instance, pyrazolyl-sulfonamide derivatives have been synthesized and shown to be sensitive and selective for Cu²⁺ and Zn²⁺ ions. ug.edu.gh The sensing mechanism often involves the coordination of the metal ion with the nitrogen and oxygen atoms of the sulfonamide group and other nearby donor atoms in the molecule. This coordination can disrupt or enhance existing photophysical processes, such as photoinduced electron transfer (PET), leading to a detectable change in fluorescence.

While specific data for this compound is not available, the table below presents findings for other sulfonamide-based fluorescent chemo-sensors to illustrate their performance characteristics.

Table 1: Performance of Selected Sulfonamide-Based Fluorescent Chemo-Sensors for Metal Ion Detection

| Sensor Compound | Target Ion | Detection Limit (mg/L) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolyl-sulfonamide derivative C1 | Zn²⁺ | 0.002 - 0.135 | 7.7 - 25.7 | ug.edu.gh |

| Pyrazolyl-sulfonamide derivative C2 | Zn²⁺ | 0.002 - 0.135 | 7.7 - 25.7 | ug.edu.gh |

Environmental Fate and Degradation Studies (Chemical/Photochemical Degradation in abiotic systems)

The environmental fate of sulfonamides is a significant area of research due to their widespread use and potential to persist in the environment. Abiotic degradation processes, such as photochemical degradation (photolysis), are crucial in determining the persistence and transformation of these compounds in aquatic environments.

Studies on the photochemical degradation of various sulfonamide antibiotics have shown that they can be degraded by simulated and natural sunlight. slideshare.net The rate of degradation is influenced by factors such as the chemical structure of the sulfonamide, the pH of the water, and the presence of other substances that can act as photosensitizers.

The degradation of sulfonamides often proceeds through the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds. For example, the oxidation of sulfamethoxazole by chlorine dioxide has been shown to involve the cleavage of both the S-N and C-S bonds, as well as hydroxylation of the aniline (B41778) moiety. researchgate.net Similarly, UV-activated peroxymonosulfate has been used to degrade diclofenac, a related compound, through pathways including hydroxylation and dechlorination. rsc.org

While specific kinetic data for the photochemical degradation of this compound is not available, the following table provides pseudo-first-order kinetic data for the degradation of diclofenac under a UV/peroxymonosulfate (PMS) system to illustrate the type of information gathered in such studies.

Table 2: Pseudo-First-Order Rate Constants (kobs) for the Degradation of Diclofenac (DCF) under a UV/PMS System

| Initial DCF Concentration (μM) | PMS Dosage (μM) | kobs (min⁻¹) | Reference |

|---|---|---|---|

| 10 | 50 | 0.133 | semanticscholar.org |

| 20 | 50 | Not provided | semanticscholar.org |

The presence of two chlorine atoms on the benzene (B151609) ring of this compound is expected to influence its environmental fate. Chlorinated aromatic compounds can be susceptible to reductive dechlorination under certain environmental conditions. Photochemical degradation could also lead to the formation of various transformation products, the toxicity of which would need to be assessed to fully understand the environmental impact of the parent compound. Further studies are required to determine the specific degradation pathways and kinetics for this compound in various abiotic systems.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,3-Dichloro-N-methylbenzene-1-sulfonamide

Research specifically focused on this compound is notably limited in publicly accessible scientific literature. Its primary characterization appears in chemical supplier catalogs, which provide basic physicochemical data. bldpharm.com Unlike its isomers or other structurally related benzenesulfonamides, this particular compound has not been the subject of extensive investigation into its biological activities or potential therapeutic applications.

Identification of Knowledge Gaps and Untapped Research Avenues

The scarcity of dedicated research on this compound presents a significant knowledge gap. The primary unanswered question is whether this specific substitution pattern confers any unique chemical or biological properties compared to its more studied isomers. The following areas represent major untapped research avenues:

Biological Screening: A fundamental starting point would be to conduct broad-spectrum biological screening. Given that the sulfonamide scaffold is a cornerstone in drug discovery, investigating its potential antimicrobial, antifungal, antiviral, and anticancer activities is a logical first step. nih.govresearchgate.net

Enzyme Inhibition Studies: Many sulfonamides function by inhibiting specific enzymes, such as carbonic anhydrase or various kinases. nih.govresearchgate.net Screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Structural Biology: Elucidating the crystal structure of the compound would provide valuable insights into its three-dimensional conformation. This data is crucial for understanding its potential interactions with biological targets and for guiding future structure-activity relationship (SAR) studies. nih.gov

Comparative Analysis: A direct comparative study against its isomers (e.g., 2,4-, 2,5-, 3,4-dichloro derivatives) would be highly informative. Such research could determine if the specific placement of the chlorine atoms at the 2 and 3 positions of the benzene (B151609) ring significantly alters its biological efficacy or target specificity.

The table below outlines potential research questions and the methodologies to address them.

| Research Question | Proposed Methodology |

| Does the compound exhibit cytotoxic activity against cancer cell lines? | In vitro cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines. nih.gov |

| What is the antimicrobial spectrum of the compound? | Minimum Inhibitory Concentration (MIC) assays against a range of Gram-positive and Gram-negative bacteria. nih.gov |

| Can it inhibit key enzymes implicated in disease, such as carbonic anhydrase or protein kinases? | In vitro enzyme inhibition assays specific to selected targets. researchgate.net |

| What is the precise three-dimensional structure of the molecule? | Single-crystal X-ray diffraction analysis. nih.gov |

| How do its biological activities compare to other dichlorinated N-methylbenzene-1-sulfonamide isomers? | Parallel screening of all isomers under identical experimental conditions. |

Emerging Trends in Benzenesulfonamide (B165840) Chemistry Relevant to this compound

The field of benzenesulfonamide chemistry is dynamic, with several emerging trends that could shape the future research trajectory for this compound.

One of the most significant trends is the use of sulfonamides as scaffolds for developing highly specific kinase inhibitors for cancer therapy. nih.gov Receptor tyrosine kinases (RTKs) are critical targets, and novel benzenesulfonamide derivatives are being synthesized and tested for their ability to inhibit pathways involved in tumor growth and differentiation. nih.gov Investigating whether this compound can act as a privileged structure for kinase inhibition is a promising avenue.

Another area of intense research is the development of sulfonamide-based antivirals, particularly against targets like the HIV-1 capsid protein. nih.gov Structural modifications of benzenesulfonamide derivatives have led to compounds with improved antiviral potency, highlighting the versatility of this chemical class. nih.gov

Furthermore, advances in synthetic chemistry, such as cobalt-catalyzed C-H/N-H annulation, are enabling the creation of more complex and structurally diverse sulfonamide-containing molecules. rsc.org These modern synthetic methods could be applied to this compound to generate a library of derivatives for biological evaluation. The focus on sustainable and efficient synthesis is also a key trend, aiming to improve reaction yields and reduce environmental impact. researchgate.net

Finally, the concept of metallodrugs, where sulfonamides act as ligands for metal ions like ruthenium(III), is gaining traction. mdpi.com This approach has been shown to enhance the biological activity of the parent sulfonamide, opening a new frontier for creating novel therapeutic agents with unique mechanisms of action. mdpi.com

Potential for Interdisciplinary Research Collaborations

The exploration of this compound is ripe for interdisciplinary collaboration, which would be essential to bridge the existing knowledge gaps.

Synthetic Chemistry and Medicinal Chemistry: Synthetic organic chemists can focus on developing efficient and scalable synthesis routes for the compound and its derivatives. Medicinal chemists can then lead the effort in designing analogs and building structure-activity relationships (SAR) to optimize for potency and selectivity against biological targets. nih.gov

Computational Chemistry and Structural Biology: Collaborations with computational chemists would enable in silico studies, such as molecular docking, to predict potential biological targets and guide experimental screening. cerradopub.com.br Structural biologists could then work to crystallize the compound with its target proteins, providing empirical validation of the computational models.

Pharmacology and Cancer Biology: Should initial screenings show promise, pharmacologists and cancer biologists would be crucial for conducting in-depth mechanistic studies. This would involve investigating the compound's effects on cellular signaling pathways, its potential as an anti-GBM agent, and its efficacy in more complex biological models. nih.gov

Materials Science and Chemical Engineering: Beyond biological applications, some sulfonamide-based compounds have applications in materials science. Collaborations with materials scientists could explore the potential of this compound or its polymers in developing new materials with unique electronic or physical properties. Chemical engineers could contribute by developing continuous flow systems for more efficient synthesis.

Such collaborative efforts would be instrumental in fully characterizing this compound and unlocking its potential scientific value.

Q & A

Basic: What is a standard synthetic route for 2,3-dichloro-N-methylbenzene-1-sulfonamide?

Methodological Answer:

The synthesis typically involves reacting 2,3-dichlorobenzenesulfonyl chloride with methylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. The reaction is conducted under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C. Purification via recrystallization or column chromatography yields the final product. This method is analogous to sulfonamide syntheses reported for structurally similar compounds .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and methyl group integration.

- IR spectroscopy : Peaks at ~1350 cm (S=O symmetric stretch) and ~1150 cm (S=O asymmetric stretch) confirm sulfonamide functionality.

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in analogous sulfonamide structures (e.g., N-(2,3-dimethylphenyl)benzenesulfonamide) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., sulfonamide hydrolysis).

- Solvent selection : Using THF improves solubility of intermediates compared to DCM.

- Catalytic additives : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in sulfonamide formation.

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) separates unreacted sulfonyl chloride or amine byproducts. Refer to analogous syntheses for parameter adjustments .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

Contradictions may arise from:

- Assay variability : Differences in microbial strains, cell lines, or incubation conditions. Standardize protocols using CLSI guidelines.

- Compound stability : Degradation under assay conditions (e.g., pH, light) can be tested via HPLC monitoring.

- Structural analogs : Compare bioactivity of derivatives (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify critical substituents .

- Meta-analysis : Apply statistical frameworks to reconcile divergent datasets, as seen in hybrid receptor-response modeling studies .

Advanced: What computational methods predict the reactivity and regioselectivity of this compound?

Methodological Answer:

- DFT calculations : Determine electron density maps to identify electrophilic/nucleophilic sites. For example, the chlorine atoms at positions 2 and 3 may act as leaving groups in substitution reactions.

- Molecular docking : Predict binding affinity to biological targets (e.g., carbonic anhydrase isoforms) using software like AutoDock Vina.

- QSAR models : Relate substituent effects (e.g., Hammett σ constants) to reactivity trends observed in similar sulfonamides .

Advanced: What methodologies are recommended for assessing the compound’s toxicity in preclinical research?

Methodological Answer:

- In vitro assays : Use MTT or resazurin-based cytotoxicity tests on human cell lines (e.g., HepG2 for hepatotoxicity).

- Ames test : Evaluate mutagenicity via bacterial reverse mutation assay.

- Safety protocols : Follow guidelines for handling sulfonamides, including PPE (gloves, goggles) and fume hood use, as outlined in safety data for N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide .

Advanced: How can researchers resolve discrepancies in spectroscopic data across studies?

Methodological Answer:

- Cross-validation : Compare NMR/IR data with authenticated standards (e.g., NIST reference spectra ).

- Crystallographic validation : Resolve ambiguities in substituent positioning via single-crystal X-ray analysis, as applied to N-(2,3-dimethylphenyl)benzenesulfonamide .

- Dynamic light scattering (DLS) : Check for aggregation in solution-phase studies, which may distort spectral readings.

Advanced: What strategies enhance the compound’s stability during long-term storage?

Methodological Answer:

- Desiccation : Store under argon or nitrogen in sealed vials with molecular sieves to prevent hydrolysis.

- Temperature : Maintain at −20°C in amber glass to avoid photodegradation.

- Lyophilization : Convert to a stable powder form, as demonstrated for sulfonamide derivatives in pharmaceutical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.